![molecular formula C16H13FN2S B2502567 2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-fluorobenzo[d]thiazole CAS No. 862977-16-0](/img/structure/B2502567.png)

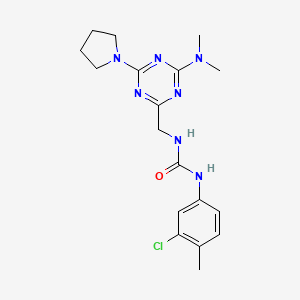

2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-fluorobenzo[d]thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

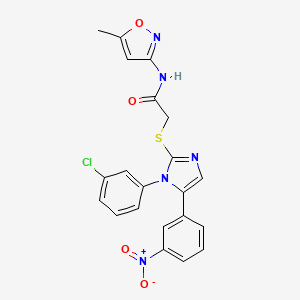

The compound is a derivative of 3,4-dihydroisoquinoline, which is a type of nitrogen-containing heterocyclic compound . These types of compounds are often found in various biologically active compounds .

Synthesis Analysis

3,4-Dihydroisoquinoline derivatives can be synthesized using the Castagnoli–Cushman reaction . This reaction is a method for the synthesis of 3,4-dihydroisoquinoline derivatives, which are often used in plant disease management .Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques such as infrared spectroscopy, UV-visible spectroscopy, nuclear magnetic resonance, and single-crystal X-ray crystallographic analysis .Chemical Reactions Analysis

3,4-Dihydroisoquinoline derivatives can undergo various chemical reactions. For example, α-azido carbonyl compounds bearing a 2-alkenylaryl moiety at the α-position are promising precursors for synthesis of isoindole and isoquinoline derivatives via 1,3-dipolar cycloaddition of azides onto alkenes and 6π-electrocyclization of N-H imine intermediates .Scientific Research Applications

- The compound’s unique structure makes it a promising candidate for cancer research. Researchers investigate its potential as an antiproliferative agent against various cancer cell lines. Preliminary studies suggest that it may inhibit tumor growth by interfering with cellular processes .

- Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, remain a significant challenge. Scientists explore the compound’s neuroprotective properties. It could potentially modulate neurotransmitter systems, enhance neuronal survival, and mitigate oxidative stress .

- Chronic inflammation contributes to several diseases. This compound’s benzothiazole moiety may exhibit anti-inflammatory effects. Researchers investigate its impact on inflammatory pathways, cytokine production, and immune responses .

- The compound’s benzothiazole scaffold has attracted attention in antimicrobial research. Studies explore its activity against bacteria, fungi, and parasites. It may serve as a lead compound for novel antibiotics or antifungal agents .

- Fluorescent derivatives of this compound could find applications in molecular imaging. Researchers aim to develop probes for detecting specific cellular targets, aiding early disease diagnosis and monitoring treatment responses .

- Medicinal chemists use computational methods to optimize the compound’s structure. By modifying substituents, they aim to enhance its pharmacological properties, bioavailability, and selectivity. Rational drug design may lead to novel therapeutic agents .

Anticancer Research

Neurological Disorders

Anti-Inflammatory Activity

Antimicrobial Potential

Molecular Imaging and Diagnostics

Medicinal Chemistry and Drug Design

Mechanism of Action

Future Directions

The future directions in the study of these compounds could involve further design and development of more potent 3,4-dihydroisoquinolin-1(2H)-one derivatives as antioomycete agents against P. recalcitrans . Additionally, computational modeling studies could provide further insights into the binding preferences of these compounds .

properties

IUPAC Name |

2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-fluoro-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2S/c17-13-6-3-7-14-15(13)18-16(20-14)19-9-8-11-4-1-2-5-12(11)10-19/h1-7H,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLBODKXLWCIWJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C3=NC4=C(C=CC=C4S3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-fluorobenzo[d]thiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[4-methoxy-3-(4-methoxyphenoxy)phenyl]pyridine-4-carboxamide](/img/structure/B2502485.png)

![(E)-5-methyl-7-(1-phenylprop-1-en-2-yl)-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2502490.png)

![1'-[3-(2-Bromophenyl)propanoyl]spiro[2-benzofuran-3,3'-piperidine]-1-one](/img/structure/B2502500.png)

![4-((1-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B2502501.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-fluorobenzamide](/img/structure/B2502502.png)

![[4-[(3-Nitrophenyl)methylideneamino]phenyl] 4-tert-butylbenzoate](/img/structure/B2502503.png)

![(E)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2502504.png)

![3-[4-(Fluorosulfonyl)phenyl]propanoic acid](/img/structure/B2502505.png)